molecular formula C23H27N3O2S B2952696 N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide CAS No. 2034355-83-2

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2952696
CAS No.: 2034355-83-2
M. Wt: 409.55
InChI Key: YHABRCMUXDIMNQ-UHFFFAOYSA-N
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Description

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide (CAS: 2034355-83-2, molecular formula: C₂₃H₂₇N₃O₂S, molecular weight: 409.5444 g/mol) is a heterocyclic compound featuring a pyrazole core substituted with 3,5-dimethyl and thiophen-2-yl groups. The pyrazole moiety is linked via an ethyl chain to a 4-phenyloxane-4-carboxamide scaffold.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-17-21(20-9-6-16-29-20)18(2)26(25-17)13-12-24-22(27)23(10-14-28-15-11-23)19-7-4-3-5-8-19/h3-9,16H,10-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHABRCMUXDIMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2(CCOCC2)C3=CC=CC=C3)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as triethylamine and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups on the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Pyrazole-Thiophene Hybrid Derivatives

  • N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (): These compounds integrate a pyrazole-thiophene hybrid linked to quinolone antibiotics. Unlike the target compound, the thiophene here is brominated at the 5-position, and the ethyl chain is substituted with an oxo group. These derivatives exhibit antibacterial activity against Gram-positive and Gram-negative pathogens, highlighting the role of thiophene substitution in enhancing antimicrobial potency .
  • N-[2-(5-(methylthio)thiophen-2-yl)-2-oximinoethyl]piperazinylquinolones (): The thiophene ring is modified with a methylthio group, and the ethyl linker includes an oximino group. This structural variation improves solubility and broad-spectrum antibacterial efficacy compared to unsubstituted analogs .

Key Structural Differences :

Feature Target Compound Derivatives
Thiophene Substitution Unsubstituted thiophen-2-yl 5-bromo or 5-(methylthio)
Ethyl Linker Unmodified ethyl chain Oxo or oximino groups
Core Scaffold Oxane-carboxamide Quinolone antibiotic backbone

Thiophen-2-yl Ethylamine Derivatives

Compounds such as (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine () share the thiophen-2-yl ethylamine motif but incorporate tetrahydronaphthalen-2-amine and sulfonate groups. These molecules are reported in pharmacopeial contexts, suggesting applications in receptor modulation or central nervous system targeting .

Comparison :

Pyrazole-Azide Derivatives

describes N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetamide , which shares the 3,5-dimethylpyrazole core but replaces the thiophen-2-yl group with a phenyldiazenyl substituent. The extended polyethylene glycol (PEG)-like chain and azide group suggest applications in bioconjugation or adsorption studies rather than direct pharmacological activity .

Key Differences :

  • Substituents : Thiophen-2-yl (target) vs. phenyldiazenyl ().
  • Functionality : Azide and PEG chains in enable click chemistry applications, whereas the target compound’s oxane-carboxamide may favor receptor binding.

Biological Activity

N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a pyrazole ring and a thiophene moiety, contributing to its structural diversity and potential reactivity. The molecular formula is C16H17N3O2SC_{16}H_{17}N_{3}O_{2}S, with a molecular weight of approximately 331.45 g/mol. The presence of these heterocycles enhances both stability and solubility, making it an interesting candidate for various biological applications .

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. Research findings suggest that derivatives containing thiophene and pyrazole structures can effectively combat both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, leading to biochemical cascades that disrupt cellular functions .

Table 1: Antimicrobial Activity Against Various Pathogens

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaModerate
Gram-negative bacteriaSignificant
FungiModerate

The biological activity of this compound is mediated through its interaction with various molecular targets. These interactions can lead to the modulation of signaling pathways, influencing cellular processes such as proliferation and apoptosis. Specifically, the compound may inhibit key enzymes involved in metabolic pathways or act as an antagonist at receptor sites .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed at evaluating the antimicrobial efficacy of this compound demonstrated its effectiveness in vitro against several bacterial strains. The study utilized disk diffusion and broth microdilution methods to assess the Minimum Inhibitory Concentration (MIC) values. Results indicated that the compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 64 µg/mL .

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism underlying the biological activity of this compound. Using molecular docking studies, researchers identified potential binding sites on target enzymes that are critical for bacterial survival. The findings suggested that the compound could effectively inhibit these enzymes, thereby disrupting essential metabolic processes in microbial cells .

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